Cas no 435342-13-5 (4-amino-1-phenothiazin-10-yl-butan-1-one)
435342-13-5 structure
Product Name:4-amino-1-phenothiazin-10-yl-butan-1-one
Numero CAS:435342-13-5
MF:C16H16N2OS
MW:284.376042366028
CID:929005
PubChem ID:1962774
Update Time:2025-08-04
4-amino-1-phenothiazin-10-yl-butan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-amino-1-phenothiazin-10-yl-butan-1-one
- 4-amino-1-phenothiazin-10-ylbutan-1-one
- 4-Amino-1-phenothiazin-10-yl-butan-1-onehydrochloride
- STK732074
- AKOS000300411
- 435342-13-5
- 4-amino-1-phenothiazin-10-yl-butan-1-one;hydrochloride
- 4-azanyl-1-phenothiazin-10-yl-butan-1-one;hydrochloride
- 4-amino-1-(10-phenothiazinyl)-1-butanone;hydrochloride
- SMR000102020
- 4-amino-1-(10H-phenothiazin-10-yl)butan-1-one
- MLS000120403
- CHEMBL1617368
- BDBM44538
- Oprea1_807187
- BAS 02138739
- Oprea1_756693
- CCG-118274
- 4-amino-1-phenothiazin-10-ylbutan-1-one;hydrochloride
- DTXSID20365724
- cid_6603292
- HMS1618G17
-
- Inchi: 1S/C16H16N2OS/c17-11-5-10-16(19)18-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)18/h1-4,6-9H,5,10-11,17H2
- Chiave InChI: BIOXKMKFXILXJE-UHFFFAOYSA-N
- Sorrisi: S1C2C=CC=CC=2N(C(CCCN)=O)C2C=CC=CC1=2
Proprietà calcolate
- Massa esatta: 284.09800
- Massa monoisotopica: 284.098
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 327
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 71.6Ų
Proprietà sperimentali
- Punto di ebollizione: 529.9°C at 760 mmHg
- Punto di infiammabilità: 274.3°C
- PSA: 71.63000
- LogP: 4.32010
4-amino-1-phenothiazin-10-yl-butan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520185-1g |
4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one hydrochloride |
435342-13-5 | 97% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402938-1g |
4-Amino-1-(10H-phenothiazin-10-yl)butan-1-one hydrochloride |
435342-13-5 | 97% | 1g |
¥3488.00 | 2024-05-13 |
4-amino-1-phenothiazin-10-yl-butan-1-one Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
435342-13-5 (4-amino-1-phenothiazin-10-yl-butan-1-one) Prodotti correlati
- 6622-75-9(N-Propionyl Phenothiazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso